Home > Products > Screening Compounds P112070 > (3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one - 2096516-32-2

(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Catalog Number: EVT-2705103
CAS Number: 2096516-32-2
Molecular Formula: C54H90O24
Molecular Weight: 1123.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound designated as (3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a complex organic molecule with significant potential in various scientific applications. This article provides a comprehensive analysis of its synthesis methods, molecular structure characteristics, chemical reactions it may undergo, mechanism of action in biological systems, physical and chemical properties, and its scientific applications.

Source and Classification

The compound can be classified under the category of natural products, specifically as a steroid derivative due to its multi-ring structure. Its intricate stereochemistry suggests that it may be related to bioactive compounds found in nature. The classification is based on its structural features and the functional groups present within the molecule.

Synthesis Analysis

Methods

The synthesis of such complex compounds typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with simpler sugars or steroid precursors.
  2. Protective Group Strategies: Various functional groups are protected during the synthesis to prevent unwanted reactions.
  3. Coupling Reactions: Key reactions include glycosylation for forming glycosidic bonds and other coupling reactions to build the multi-ring structure.
  4. Functionalization: Hydroxyl groups are introduced through oxidation or reduction processes.
  5. Final Deprotection: Protective groups are removed at specific stages to yield the final product.

Technical Details

Advanced techniques such as solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry may be employed to optimize yields and purities. The use of reagents like boronic acids, Grignard reagents, and various catalysts (e.g., palladium or copper-based catalysts) is common in modern synthetic organic chemistry.

Molecular Structure Analysis

Structure

The molecular structure of this compound is characterized by:

  • Multiple chiral centers indicating stereochemistry.
  • A complex arrangement of hydroxyl groups contributing to its solubility and reactivity.

Data

The molecular formula can be deduced from its IUPAC name and typically involves a high degree of carbon (C), hydrogen (H), and oxygen (O) content. The molecular weight is substantial due to the large number of atoms involved.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Oxidation/Reduction: Hydroxyl groups can be oxidized to carbonyls or reduced from ketones.
  2. Esterification: Hydroxyl groups can react with carboxylic acids to form esters.
  3. Glycosidic Bond Formation: It can undergo glycosylation reactions with other sugars or alcohols.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess product formation and purity.

Mechanism of Action

Process

In biological systems, the mechanism of action for this compound could involve:

  1. Binding Interactions: Interaction with specific receptors or enzymes due to its structural features.
  2. Signal Transduction Pathways: Modulating pathways that influence cellular responses.

Data

Experimental studies using techniques like enzyme-linked immunosorbent assay (ELISA) or Western blotting could elucidate the exact pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Likely soluble in polar solvents due to multiple hydroxyl groups.
  2. Melting Point: A high melting point can be expected given its complex structure.

Chemical Properties

  1. Stability: Sensitive to light and air; requires careful storage conditions.
  2. Reactivity: Can react with strong acids/bases; potential for hydrolysis under certain conditions.
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: Its structural complexity may contribute to bioactivity against various diseases.
  2. Biochemical Research: Used as a probe in studies involving carbohydrate metabolism or steroid biology.
  3. Natural Product Synthesis: Serves as a template for synthesizing analogs with modified biological activity.

Properties

CAS Number

2096516-32-2

Product Name

(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

IUPAC Name

(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C54H90O24

Molecular Weight

1123.29

InChI

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m0/s1

InChI Key

YWAKRLANXLYUMX-DYPHYEICSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.